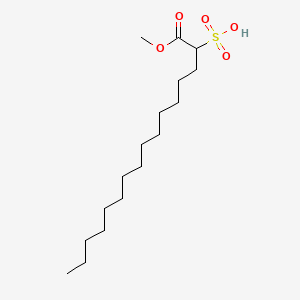
1-Methyl 2-sulfopalmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl 2-sulfopalmitate is typically synthesized through the sulfonation of methyl palmitate. The process involves the reaction of methyl palmitate with sulfur trioxide in a film reactor, such as a falling film reactor. The reaction is followed by aging, bleaching, and neutralization steps to obtain the final product .
Industrial Production Methods: The industrial production of this compound involves the use of continuous reactors to ensure consistent quality and yield. The process is optimized to control the concentration of active ingredients and minimize impurities .
化学反応の分析
Types of Reactions: 1-Methyl 2-sulfopalmitate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to form palmitic acid and methanol.
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Substitution: It can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Palmitic acid and methanol.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted palmitate derivatives.
科学的研究の応用
1-Methyl 2-sulfopalmitate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Widely used in the formulation of detergents, shampoos, and other personal care products due to its excellent cleaning and foaming properties
作用機序
1-Methyl 2-sulfopalmitate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for the formation of micelles that can encapsulate and solubilize hydrophobic substances. This property is crucial for its use in cleaning and emulsifying applications. The molecular targets and pathways involved include interactions with lipid membranes and proteins, leading to the disruption of cell membranes and solubilization of membrane-bound proteins .
類似化合物との比較
Sodium methyl 2-sulfolaurate: Another anionic surfactant with similar properties but derived from lauric acid.
Sodium dodecyl sulfate: A widely used surfactant with strong detergency but higher irritation potential.
Sodium lauryl ether sulfate: Known for its excellent foaming properties and mildness compared to sodium dodecyl sulfate
Uniqueness: 1-Methyl 2-sulfopalmitate stands out due to its balance of strong detergency, mildness, and biodegradability. It is particularly effective in hard water conditions and has a lower environmental impact compared to some other surfactants .
特性
CAS番号 |
58849-75-5 |
|---|---|
分子式 |
C17H34O5S |
分子量 |
350.5 g/mol |
IUPAC名 |
1-methoxy-1-oxohexadecane-2-sulfonic acid |
InChI |
InChI=1S/C17H34O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17(18)22-2)23(19,20)21/h16H,3-15H2,1-2H3,(H,19,20,21) |
InChIキー |
CBFFVBXZKOWOMT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC(C(=O)OC)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


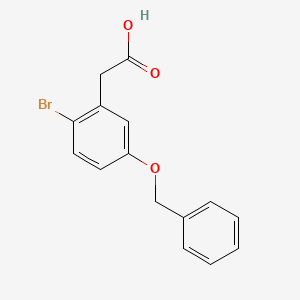
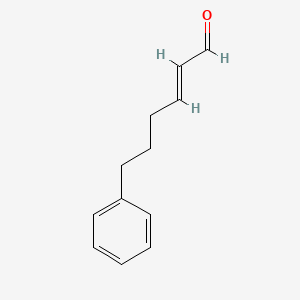
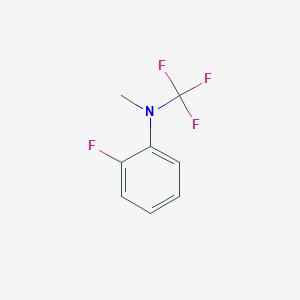
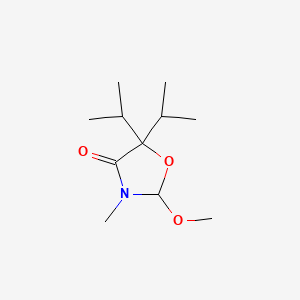
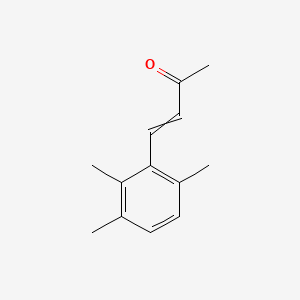
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13951460.png)

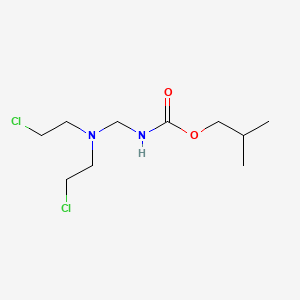
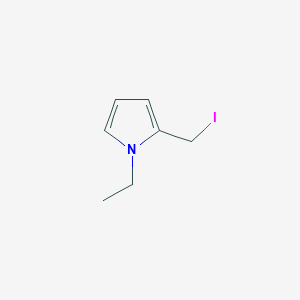
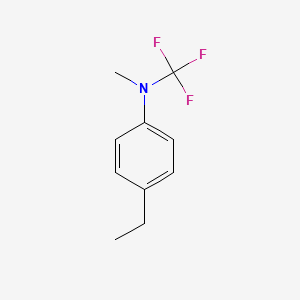
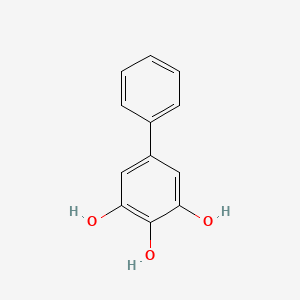
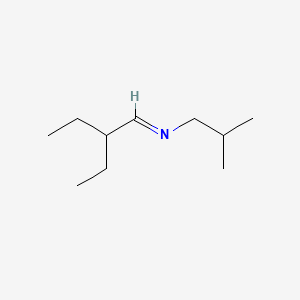
![1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951502.png)
![1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-[1]benzopyrano[4,3-c]pyridine](/img/structure/B13951522.png)
